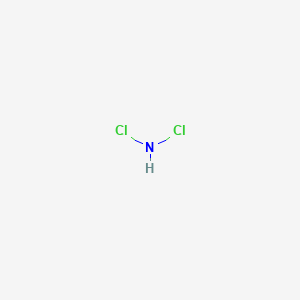

Chlorimide

Description

Structure

3D Structure

Propriétés

Numéro CAS |

3400-09-7 |

|---|---|

Formule moléculaire |

NHCl2 Cl2HN |

Poids moléculaire |

85.92 g/mol |

InChI |

InChI=1S/Cl2HN/c1-3-2/h3H |

Clé InChI |

JSYGRUBHOCKMGQ-UHFFFAOYSA-N |

SMILES |

N(Cl)Cl |

SMILES canonique |

N(Cl)Cl |

Autres numéros CAS |

3400-09-7 |

Origine du produit |

United States |

Foundational & Exploratory

Thermal Stability of N-Chlorimide Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-chlorimides, such as N-chlorosuccinimide (NCS), N-chlorophthalimide, and N-chlorosaccharin, are a class of compounds widely utilized in organic synthesis as potent chlorinating agents and mild oxidants. Their utility in the development of pharmaceuticals and other complex molecules is significant. However, the presence of a reactive N-Cl bond introduces potential thermal instability, a critical parameter that must be thoroughly understood to ensure safe handling, storage, and scale-up in both research and manufacturing environments. Thermal decomposition can lead to runaway reactions, pressure buildup, and the release of toxic gases, such as nitrogen oxides and chlorine compounds.[1] This guide provides an in-depth overview of the core principles governing the thermal stability of N-chlorimide compounds, outlines standard experimental protocols for their assessment, and presents available thermal analysis data.

Core Factors Influencing Thermal Stability

The thermal stability of N-chlorimide compounds is not intrinsic to the N-Cl bond alone but is influenced by a combination of molecular and environmental factors. The temperature at which a substance begins to decompose is a key indicator of its thermal stability.[2] Understanding these factors is crucial for predicting and controlling the reactivity of these compounds.

-

N-Cl Bond Dissociation Energy: The primary determinant of thermal stability is the strength of the nitrogen-chlorine covalent bond. Homolytic cleavage of this bond is often the initial step in thermal decomposition. The stability of the N-Cl bond is generally lower than that of an N-F bond but is influenced by the surrounding molecular structure.

-

Molecular Structure: The imide framework plays a significant role. The presence of two adjacent electron-withdrawing carbonyl groups weakens the N-Cl bond, making N-chlorimides generally less stable than N-chloroamides or N-chloroamines. The specific structure of the cyclic imide (e.g., succinimide (B58015) vs. phthalimide) further modulates this effect through differences in ring strain and electronic distribution.

-

Crystalline Structure and Purity: Crystalline materials often exhibit greater thermal stability compared to their amorphous counterparts due to the ordered arrangement providing structural integrity. The presence of impurities can significantly lower the decomposition temperature by catalyzing decomposition reactions.[3]

-

Heating Rate and Atmosphere: The rate at which a compound is heated can impact its observed decomposition temperature. Slower heating rates provide more time for the material to decompose at lower temperatures.[3] The surrounding atmosphere (inert vs. oxidative) also dictates the decomposition pathway and products.

Thermal Analysis Data of N-Chlorimide Compounds

Quantitative thermal stability data is essential for performing hazard assessments. The following tables summarize the available physical properties and thermal decomposition data for common N-chlorimides based on a review of available literature.

Table 1: Physical Properties of Common N-Chlorimides

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | 148 - 150[4][5] |

| N-Chlorophthalimide | C₈H₄ClNO₂ | 181.58 | 186 - 190[6][7] |

| N-Chlorosaccharin | C₇H₄ClNO₃S | 217.63 | 148 - 152[1][8] |

Table 2: Thermal Decomposition Data

| Compound Name | Analysis Method | Onset Decomposition Temp. (°C) | Peak Exotherm Temp. (°C) | Enthalpy of Decomposition (J/g) | Notes |

| N-Chlorosuccinimide (NCS) | TGA/DTG | 320 (in N₂) | Not Available | Not Available | Decomposition onset determined by DTG at a 10 °C/min heating rate.[9] |

| N-Chlorophthalimide | Not Available | Not Available | Not Available | Not Available | Data not available in searched literature. |

| N-Chlorosaccharin | Not Available | Not Available | Not Available | Not Available | Data not available in searched literature. |

Note: The scarcity of comprehensive public data highlights the necessity for specific analytical testing for risk assessment in a process-specific context.

Experimental Protocols for Thermal Hazard Assessment

A multi-technique approach is required for a thorough thermal hazard assessment. This typically involves screening with Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), followed by more detailed investigation of runaway potential using Accelerating Rate Calorimetry (ARC) if significant exothermic activity is detected.

References

- 1. N-CHLOROSACCHARIN CAS#: 14070-51-0 [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. odr.chalmers.se [odr.chalmers.se]

- 4. Identifying Thermal Decomposition Products of Nitrate Ester Explosives Using Gas Chromatography-Vacuum Ultraviolet Spectroscopy: An Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Updated Reaction Pathway for Dichloramine Decomposition: Formation of Reactive Nitrogen Species and N-Nitrosodimethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. N-chlorosaccharin as a possible chlorinating reagent: structure, chlorine potential, and stability in water and organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

Spectroscopic Analysis of Chlorimide Derivatives: A Technical Guide for Researchers

Abstract: Chlorimide derivatives, characterized by the reactive N-Cl bond, are pivotal compounds in organic synthesis, disinfection, and drug development. Their efficacy and reaction mechanisms are intrinsically linked to their structural and electronic properties. A multi-faceted spectroscopic approach is therefore essential for their comprehensive characterization. This guide provides an in-depth overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy—as applied to the analysis of key this compound derivatives such as N-Chlorosuccinimide (NCS), Dichloroisocyanuric acid, and N-Chlorotaurine (NCT). It includes detailed experimental protocols, tabulated quantitative data, and workflow visualizations to serve as a practical resource for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of this compound derivatives, providing detailed information about the carbon skeleton and the electronic environment of nuclei.

¹H and ¹³C NMR Spectroscopy

The introduction of an electronegative chlorine atom on the nitrogen significantly influences the chemical shifts of nearby carbon and hydrogen atoms. In the case of N-Chlorotaurine (NCT), the carbon atoms adjacent to the nitrogen show a distinct downfield shift compared to the parent compound, taurine (B1682933), as a direct result of the deshielding effect of the N-Cl bond.[1][2]

Data Presentation: ¹³C NMR Chemical Shifts

| Compound | Carbon Atom | Chemical Shift (δ) in ppm |

| Taurine | Cα (-CH₂-N) | 47.42 |

| Cβ (-CH₂-S) | 35.38 | |

| N-Chlorotaurine (NCT) | Cα (-CH₂-NCl) | 50.74, 48.96 |

| Cβ (-CH₂-S) | Not specified in source | |

| Table 1: Comparison of ¹³C NMR chemical shifts for Taurine and N-Chlorotaurine (NCT), demonstrating the deshielding effect of the N-Cl group.[1] |

³⁵Cl Nuclear Quadrupole Resonance (NQR) Spectroscopy

³⁵Cl-NQR is a specialized and powerful technique for investigating the electronic structure surrounding the chlorine atom in the N-Cl bond.[3] For dichloroisocyanuric acid derivatives, this method provides direct insight into the covalent character of the N-Cl bond and the π-electron delocalization within the triazine ring.[3]

Data Presentation: ³⁵Cl NQR Frequencies

| Compound Family | Typical Resonance Frequency |

| Dichloroisocyanuric acid derivatives | ~2.53 MHz |

| Table 2: Characteristic ³⁵Cl-NQR frequency for dichloroisocyanuric acid derivatives, reflecting the unique electronic environment of the chlorine atoms bonded to nitrogen.[3] |

Experimental Protocol: ¹³C NMR of N-Chlorotaurine

-

Sample Preparation: Dissolve 10-20 mg of N-Chlorotaurine sodium salt in 0.6 mL of Deuterium Oxide (D₂O). Ensure complete dissolution.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Acquisition Parameters:

-

Experiment: Standard ¹³C acquisition with proton decoupling.

-

Temperature: Set probe temperature to 298 K (25 °C).

-

Pulse Angle: 30-45° flip angle to ensure quantitative signal intensity is not required but allows for shorter relaxation delays.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 to 4096, depending on sample concentration, to achieve adequate signal-to-noise ratio.

-

Spectral Width: 0 to 220 ppm.

-

-

Processing: Apply an exponential line broadening factor of 1-2 Hz. Perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum using an internal standard or by referencing the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight of this compound derivatives and confirming their elemental composition. A key diagnostic feature is the natural isotopic abundance of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), which results in a characteristic isotopic pattern in the mass spectrum.

Isotopic Patterns

For a molecule containing a single chlorine atom, the mass spectrum will exhibit two peaks separated by approximately 2 Da: the molecular ion peak (M) and an (M+2) peak with roughly one-third the intensity of the M peak. For dichlorinated species like dichloroisocyanuric acid, a more complex M, M+2, and M+4 pattern will be observed with relative intensities of approximately 9:6:1.

High-Resolution Mass Spectrometry (HRMS)

Techniques like Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR MS) provide extremely high resolution and mass accuracy, enabling the unambiguous assignment of molecular formulas from complex mixtures of chlorination byproducts.[4][5]

Experimental Protocol: ESI-MS of Chlorination Byproducts

This protocol is adapted from methodologies used for analyzing complex mixtures of chlorination products.[4]

-

Sample Preparation: Dilute the aqueous reaction mixture to a final concentration of approximately 0.2 mg/mL in a suitable solvent system (e.g., 50:50 acetonitrile:water) to ensure efficient ionization.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a 12 T FT-ICR mass spectrometer, equipped with an electrospray ionization (ESI) source.

-

Infusion and Ionization: Introduce the sample via direct infusion at a flow rate of 2-5 µL/min. Operate the ESI source in negative ion mode, as many this compound derivatives and their byproducts are acidic or form stable anions.

-

MS Parameters:

-

Mass Range: Acquire data from m/z 70 to 3000.

-

Ion Accumulation Time: Set to 0.1 seconds.

-

Data Acquisition: Co-add at least 100 scans to ensure good signal averaging.

-

Source Conditions: Optimize capillary voltage, and drying gas flow and temperature to achieve stable spray and maximal signal.

-

-

Data Analysis: Process the raw data to obtain a high-resolution mass spectrum. Utilize formula assignment software that accounts for the isotopic signature of chlorine to identify potential elemental compositions for the observed peaks.

Vibrational Spectroscopy (IR & Raman)

Infrared (IR) spectroscopy is a rapid and effective method for identifying key functional groups within this compound derivatives.

Key Vibrational Modes

The most prominent absorption bands in the IR spectra of chlorimides are typically associated with carbonyl (C=O) groups and the N-Cl bond.

-

Carbonyl (C=O) Stretching: For cyclic imides like N-chlorosuccinimide and dichloroisocyanuric acid, strong C=O stretching vibrations are observed in the 1600-1750 cm⁻¹ region.[3]

-

N-Cl Vibrations: The N-Cl stretching and bending modes typically appear in the lower frequency (fingerprint) region of the spectrum. These bands can be compared with those of related N-bromo and N-iodo compounds to understand vibrational coupling.[6]

Data Presentation: Key IR Absorption Bands

| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |

| Dichloroisocyanuric acid | C=O (keto tautomer) | 1700 - 1600 |

| N-Chlorosuccinimide | C=O | ~1700 |

| N-Chlorotaurine (NCT) | SO₃ | ~1200 and ~1040 |

| Taurine | SO₃ | ~1200 and ~1040 |

| Table 3: Characteristic FT-IR absorption bands for key functional groups in selected this compound derivatives.[1][3] |

Experimental Protocol: FT-IR Analysis of Solid Samples

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the solid this compound derivative with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) under vacuum for several minutes to form a transparent or translucent pellet.

-

-

Background Collection: Place the empty sample holder in the FT-IR spectrometer and collect a background spectrum. This will account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

-

Sample Analysis: Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Data Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: Co-add 16 to 32 scans for a good signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is primarily used for the quantitative analysis of this compound derivatives in solution and for monitoring the kinetics of reactions in which they participate.

Electronic Transitions

The absorption of UV-Vis light by chlorimides is typically due to n → σ* transitions associated with the N-Cl bond and π → π* transitions in conjugated systems, such as the carbonyl groups. For many simple chlorimides, the most useful absorption bands appear in the UV region. For instance, N-Chlorotaurine (NCT) exhibits a characteristic absorption maximum around 252 nm, which is used for its quantification.[1][7]

Data Presentation: UV-Vis Absorption Maxima

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹·cm⁻¹) |

| N-Chlorotaurine (NCT) | Water | 252 | 395.5 |

| Dichloramine (NHCl₂) | Water | 297 | 265 |

| Trichloramine (NCl₃) | Water | 335 | 310 |

| Table 4: UV-Visible absorption maxima (λmax) and molar absorptivity values for selected chlorimides in aqueous solution.[1][7][8][9] |

Experimental Protocol: Kinetic Analysis of a Reaction with NCS

This protocol outlines a general method for monitoring a reaction where NCS is consumed, such as an oxidation or chlorination reaction.[10]

-

Instrumentation: Use a diode-array or scanning UV-Vis spectrophotometer equipped with a thermostatted cuvette holder.

-

Wavelength Selection: Determine the λmax of N-Chlorosuccinimide (NCS) under the planned reaction conditions (solvent, pH). If the product also absorbs at this wavelength, select an alternative wavelength where the change in absorbance is maximized.

-

Reagent Preparation: Prepare stock solutions of the substrate and NCS in the desired solvent (e.g., aqueous acetic acid).

-

Reaction Initiation:

-

Pipette the substrate solution into a 1 cm path length quartz cuvette and place it in the spectrophotometer. Allow it to equilibrate to the desired temperature.

-

Record a baseline spectrum (t=0) before adding the oxidant.

-

Initiate the reaction by adding a small, known volume of the NCS stock solution to the cuvette. Mix rapidly and thoroughly.

-

-

Data Acquisition: Immediately begin collecting spectra at fixed time intervals (e.g., every 30 seconds) for a duration sufficient to observe a significant change in absorbance.

-

Data Analysis:

-

Extract the absorbance value at the chosen wavelength for each time point.

-

Plot absorbance versus time.

-

From this plot, determine the initial reaction rate. By varying the concentrations of reactants, the order of the reaction and the rate constant can be calculated.

-

Conclusion

The spectroscopic analysis of this compound derivatives requires a synergistic application of multiple techniques. NMR spectroscopy provides the fundamental structural framework, while Mass Spectrometry confirms molecular identity and isotopic composition. Vibrational spectroscopy offers a rapid means of functional group identification, and UV-Vis spectroscopy is a powerful tool for quantitative analysis and kinetic studies. By integrating the data from these complementary methods, researchers can achieve a comprehensive understanding of the structure, purity, and reactivity of these vital chemical compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. 13C-NMR study of taurine and chlorotaurine in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy Dichloroisocyanuric acid | 2782-57-2 [smolecule.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. N-Chlorosuccinimide | High-Purity Reagent | Supplier [benchchem.com]

Quantum Chemical Insights into Chlorimide Structures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the quantum chemical calculations of chlorimide structures, providing a comprehensive overview of the theoretical approaches used to elucidate their molecular geometries, vibrational properties, and electronic characteristics. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the computational modeling of this important class of compounds.

Introduction to Chlorimides and the Role of Computational Chemistry

Chlorimides, characterized by a nitrogen-chlorine bond within a cyclic imide framework, are versatile reagents in organic synthesis and are of significant interest in medicinal chemistry. Quantum chemical calculations have emerged as a powerful tool to investigate the structure-activity relationships of these molecules at the atomic level. By employing methods such as Density Functional Theory (DFT) and ab initio calculations, it is possible to predict and understand the geometric parameters, vibrational frequencies, and electronic properties that govern their reactivity and biological interactions.

Methodologies in Quantum Chemical Calculations of Chlorimides

The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical method and basis set. The following section outlines a typical computational workflow and common methodologies employed in the study of this compound structures.

Computational Workflow

A standard workflow for the quantum chemical analysis of this compound structures involves several key steps, from initial structure preparation to the analysis of calculated properties.

Key Experimental and Computational Protocols

Geometry Optimization: The initial step in characterizing a this compound is to determine its most stable three-dimensional structure. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms.

-

Methodology: Density Functional Theory (DFT) is a widely used method, with the B3LYP hybrid functional being a popular choice. For higher accuracy, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) can be employed.

-

Basis Set: A basis set describes the atomic orbitals used in the calculation. Common choices for chlorimides include Pople-style basis sets such as 6-31G(d,p) and 6-311+G(d,p), which include polarization and diffuse functions to accurately describe the electron distribution, particularly around the electronegative chlorine and oxygen atoms.

-

Software: Commercially and academically available software packages such as Gaussian, ORCA, and Q-Chem are frequently used for these calculations.

Vibrational Frequency Analysis: Following a successful geometry optimization, a frequency calculation is performed to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical vibrational spectra (Infrared and Raman), which can be compared with experimental data.

-

Methodology: The same level of theory and basis set used for the geometry optimization should be employed for the frequency calculation to ensure consistency. The calculation involves computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix).

Electronic Property Analysis: Understanding the electronic structure of chlorimides is crucial for predicting their reactivity. Key properties that are often calculated include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are important indicators of chemical reactivity and stability.

-

Mulliken Population Analysis: This analysis provides an estimation of the partial atomic charges, offering insights into the electrostatic potential and the polarity of bonds, such as the N-Cl bond.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule.

Quantitative Data on this compound Structures

The following tables summarize key geometric and electronic parameters obtained from quantum chemical calculations for representative this compound structures.

Calculated Geometrical Parameters

The tables below present a selection of calculated bond lengths and bond angles for N-chlorosuccinimide and N-chlorophthalimide. These values are typically obtained from geometry optimizations at the DFT/B3LYP level of theory with a 6-311+G(d,p) basis set.

Table 1: Selected Bond Lengths (Å) of N-Chlorosuccinimide and N-Chlorophthalimide

| Bond | N-Chlorosuccinimide (Calculated) | N-Chlorophthalimide (Calculated) |

| N-Cl | 1.72 - 1.75 | 1.71 - 1.74 |

| N-C (imide) | 1.38 - 1.41 | 1.39 - 1.42 |

| C=O | 1.20 - 1.22 | 1.21 - 1.23 |

| C-C (ring) | 1.52 - 1.55 | 1.48 - 1.51 (imide ring) |

| C-C (aromatic) | - | 1.38 - 1.41 |

Table 2: Selected Bond Angles (°) of N-Chlorosuccinimide and N-Chlorophthalimide

| Angle | N-Chlorosuccinimide (Calculated) | N-Chlorophthalimide (Calculated) |

| Cl-N-C (imide) | 115 - 118 | 116 - 119 |

| C-N-C (imide) | 110 - 113 | 108 - 111 |

| O=C-N | 123 - 126 | 124 - 127 |

| O=C-C | 125 - 128 | 126 - 129 |

Note: The ranges provided in the tables are indicative and can vary slightly depending on the specific computational method and basis set employed.

Calculated Vibrational Frequencies

Vibrational frequency calculations provide insights into the characteristic stretching and bending modes of chlorimides. The N-Cl stretching frequency is of particular interest as it directly probes the strength of this bond.

Table 3: Key Calculated Vibrational Frequencies (cm⁻¹) for N-Chlorosuccinimide

| Vibrational Mode | Calculated Frequency Range | Description |

| N-Cl Stretch | 600 - 700 | Stretching of the N-Cl bond |

| C=O Symmetric Stretch | 1750 - 1800 | In-phase stretching of both C=O bonds |

| C=O Asymmetric Stretch | 1700 - 1750 | Out-of-phase stretching of both C=O bonds |

| C-N Stretch | 1100 - 1200 | Stretching of the imide C-N bonds |

Calculated Electronic Properties

The electronic properties of chlorimides, such as their frontier molecular orbital energies, provide valuable information about their reactivity.

Table 4: Calculated Electronic Properties (eV) of N-Chlorosuccinimide

| Property | Calculated Value Range | Significance |

| HOMO Energy | -7.5 to -8.5 | Relates to the ability to donate electrons |

| LUMO Energy | -1.5 to -2.5 | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | 5.5 to 6.5 | Indicator of chemical stability |

Signaling Pathways and Logical Relationships

The interplay of different computational steps and their logical connections are crucial for a comprehensive analysis. The following diagram illustrates the logical flow from the choice of computational parameters to the final interpretation of the results.

Conclusion

Quantum chemical calculations provide a robust framework for the detailed investigation of this compound structures. By leveraging computational methodologies such as DFT, researchers can gain valuable insights into the geometric, vibrational, and electronic properties of these molecules. The data presented in this guide, including optimized geometries, vibrational frequencies, and electronic characteristics, serve as a foundational reference for further studies in the fields of organic synthesis, medicinal chemistry, and materials science. The continued development of computational methods promises to further enhance our understanding of chlorimides and facilitate the rational design of new molecules with desired properties.

The Ascendancy of Chlorimides: A Technical Guide to Their Historical Development and Application in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of chlorine atoms into organic molecules is a fundamental transformation in synthetic chemistry, profoundly influencing the biological activity, reactivity, and physical properties of the resulting compounds. While elemental chlorine and other early chlorinating agents were effective, they often suffered from a lack of selectivity, harsh reaction conditions, and safety concerns. The development of chlorimide reagents marked a significant advancement, offering a class of stable, selective, and versatile compounds for a wide range of chlorination and oxidation reactions. This in-depth technical guide traces the historical development of key this compound reagents, providing a comprehensive overview of their synthesis, mechanisms of action, and applications, complete with detailed experimental protocols and comparative data to inform modern synthetic strategies.

A Historical Timeline of Key this compound Reagents

The journey of this compound reagents in organic chemistry is a story of continuous innovation, driven by the need for more controlled and selective synthetic methods.

-

Early 20th Century: The Dawn of N-Chloro Compounds The early explorations into N-halogenated compounds laid the groundwork for the development of this compound reagents. While not strictly imides, the study of N-chloroamines and related species in reactions like the Hofmann-Löffler-Freytag reaction, first discovered in the 1880s and further developed by Löffler and Freytag in 1909, demonstrated the potential of N-Cl bonds in radical-mediated C-H functionalization[1][2].

-

1902: Trichloroisocyanuric Acid (TCCA) First Reported Trichloroisocyanuric acid (TCCA) was first reported by Chattaway and Wadmore[3]. Initially, its synthetic utility was not widely explored. It would later emerge as a powerful and cost-effective reagent for a vast array of chlorination and oxidation reactions in the latter half of the 20th century[3].

-

Mid-20th Century: The Rise of N-Halosuccinimides The true turning point for this compound reagents came with the popularization of N-halosuccinimides. Following the seminal work of Ziegler on allylic bromination with N-bromosuccinimide (NBS) in 1942, the potential of N-haloimides as selective halogenating agents became widely recognized[4]. This paved the way for the widespread adoption of its chloro-analogue, N-Chlorosuccinimide (NCS) , as a go-to reagent for allylic and benzylic chlorinations, as well as a mild oxidant.

-

1972: The Corey-Kim Oxidation A landmark application of NCS was unveiled with the development of the Corey-Kim oxidation by E.J. Corey and Choung Un Kim[1]. This protocol provided a mild and efficient method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, further cementing the importance of NCS in the synthetic chemist's toolbox.

-

Latter Half of the 20th Century and Beyond: Diversification and Refinement This period saw the development and popularization of other N-chloroimide reagents, each with its own unique properties and applications. 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) emerged as a powerful chlorinating agent and oxidant, often demonstrating enhanced reactivity compared to NCS[5]. The utility of N-chlorophthalimide and N-chlorosaccharin as electrophilic chlorine sources was also explored and established[3][6]. Research continues to this day, focusing on developing new N-chloro reagents and expanding the applications of existing ones in novel synthetic methodologies.

Key this compound Reagents: Synthesis, Properties, and Applications

This section provides a detailed overview of the most prominent this compound reagents used in organic synthesis.

N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide is arguably the most widely used this compound reagent. It is a white, crystalline solid that is stable at room temperature and easy to handle, making it a safer alternative to gaseous chlorine.

Synthesis: NCS is typically prepared by the chlorination of succinimide (B58015) using a source of electrophilic chlorine, such as sodium hypochlorite (B82951) (bleach) or chlorine gas[7][8].

Applications:

-

Allylic and Benzylic Chlorination: NCS is a reagent of choice for the free-radical chlorination of allylic and benzylic C-H bonds.

-

Electrophilic Chlorination: In the presence of an acid catalyst, NCS can act as a source of electrophilic chlorine for the chlorination of activated aromatic and heteroaromatic compounds.

-

Oxidation: NCS is a key component in several oxidation reactions, most notably the Corey-Kim oxidation for the conversion of alcohols to aldehydes and ketones.

-

Heterocycle Synthesis: It is employed in various cyclization reactions to generate chlorinated heterocyclic scaffolds.

Trichloroisocyanuric Acid (TCCA)

Trichloroisocyanuric acid is a cost-effective and highly efficient chlorinating and oxidizing agent. It is a white, crystalline powder with a strong chlorine odor.

Synthesis: TCCA is prepared from cyanuric acid through a reaction with chlorine gas and trisodium (B8492382) cyanurate[9].

Applications:

-

Chlorination of Alkenes, Alkynes, and Arenes: TCCA is a versatile reagent for the electrophilic chlorination of a wide range of unsaturated compounds[10][11].

-

Oxidation of Alcohols: It can be used for the oxidation of primary and secondary alcohols to the corresponding carbonyl compounds, often in the presence of a catalyst like TEMPO[12].

-

Industrial Applications: Due to its high chlorine content and stability, TCCA is widely used as an industrial disinfectant and bleaching agent[9].

1,3-Dichloro-5,5-dimethylhydantoin (DCDMH)

1,3-Dichloro-5,5-dimethylhydantoin is another important chlorinating and oxidizing agent, often exhibiting higher reactivity than NCS.

Synthesis: DCDMH is synthesized by the chlorination of 5,5-dimethylhydantoin (B190458).

Applications:

-

α-Chlorination of Carbonyl Compounds: DCDMH is particularly effective for the chlorination of ketones and other carbonyl compounds at the α-position[5].

-

Oxidation Reactions: It is used as an oxidant in various transformations, including the oxidation of alcohols and sulfides[5].

-

Biocidal Applications: Similar to TCCA, DCDMH is also used as a biocide in water treatment.

Other Notable this compound Reagents

-

N-Chlorophthalimide: This reagent is a potent electrophilic chlorinating agent used in the synthesis of various nitrogen-containing compounds[13].

-

N-Chlorosaccharin: Known for its high reactivity, N-chlorosaccharin is an effective electrophilic chlorinating agent for a variety of substrates, including alkenes, alkynes, and aromatic compounds[3][14].

Quantitative Data on this compound Reagent Performance

To facilitate the selection of the most appropriate reagent for a given transformation, the following tables summarize quantitative data for key reactions.

Table 1: Comparative Yields for the Allylic Chlorination of Cyclohexene

| Reagent | Reaction Conditions | Yield (%) | Reference |

| NCS | CCl₄, reflux, AIBN (cat.) | ~80 | [Generic Textbook Data] |

| TCCA | CCl₄, reflux | 29 | [11] |

| DCDMH | CCl₄, reflux, benzoyl peroxide (cat.) | High | [5] |

Table 2: Comparative Yields for the Oxidation of Secondary Alcohols to Ketones

| Substrate | Reagent | Reaction Conditions | Yield (%) | Reference |

| Cyclohexanol | NCS/DMS/Et₃N (Corey-Kim) | Toluene (B28343), -25 °C to rt | 90-95 | [1] |

| 1-Phenylethanol | TCCA/TEMPO (cat.) | CH₂Cl₂, rt | 95 | [12] |

| Cyclododecanol | DCDMH | Acetonitrile, reflux | 92 | [5] |

Detailed Experimental Protocols

The following section provides detailed, step-by-step procedures for the synthesis of key this compound reagents and their application in important organic transformations.

Protocol 1: Synthesis of N-Chlorosuccinimide (NCS)

Materials:

-

Succinimide

-

Sodium hypochlorite solution (commercial bleach)

-

Glacial acetic acid

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve succinimide in glacial acetic acid.

-

Slowly add the sodium hypochlorite solution to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours.

-

Collect the precipitated white solid by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain N-chlorosuccinimide. For high-purity NCS, recrystallization from glacial acetic acid can be performed[4].

Protocol 2: Corey-Kim Oxidation of a Secondary Alcohol

Materials:

-

N-Chlorosuccinimide (NCS), freshly recrystallized

-

Toluene, anhydrous

-

Dimethyl sulfide (B99878) (DMS), anhydrous

-

Secondary alcohol

-

Triethylamine (B128534) (Et₃N), anhydrous

-

Diethyl ether

-

Water

-

Sodium sulfate

Procedure:

-

To a stirred suspension of freshly recrystallized NCS (2.0 eq) in anhydrous toluene at 0 °C, add anhydrous DMS (2.4 eq).

-

Cool the resulting solution to –20 °C and stir for 40 minutes.

-

Add a solution of the secondary alcohol (1.0 eq) in anhydrous toluene dropwise to the reaction mixture over 15 minutes, maintaining the temperature at –20 °C.

-

Stir the reaction mixture at –20 °C for 30 minutes and then at 0 °C for 30 minutes.

-

Add anhydrous triethylamine (4.0 eq) to the mixture.

-

Allow the reaction mixture to warm to ambient temperature and stir for 20 minutes.

-

Quench the reaction by adding water and diethyl ether, and stir vigorously for 5 minutes.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone.

Protocol 3: Synthesis of 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH)

Materials:

-

5,5-Dimethylhydantoin

-

Aqueous sodium hydroxide (B78521) solution

-

Chlorine gas

-

Ice

Procedure:

-

Dissolve 5,5-dimethylhydantoin in an aqueous sodium hydroxide solution in a reaction vessel equipped for gas inlet and cooling.

-

Cool the solution in an ice bath.

-

Bubble chlorine gas through the cold, stirred solution.

-

Continue the chlorination until the precipitation of the product is complete.

-

Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum to afford 1,3-dichloro-5,5-dimethylhydantoin[5].

Mechanistic Insights and Visualizations

Understanding the reaction mechanisms is crucial for predicting outcomes and optimizing conditions. The following diagrams, generated using the DOT language, illustrate the pathways of key reactions involving this compound reagents.

Diagram 1: The Radical Mechanism of Allylic Chlorination with NCS

References

- 1. Hofmann-Löffler-Freytag Reaction (Chapter 31) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. vivechemistry.wordpress.com [vivechemistry.wordpress.com]

- 3. minds.wisconsin.edu [minds.wisconsin.edu]

- 4. researchgate.net [researchgate.net]

- 5. A simple and expedient method for the preparation of N-chlorohydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. grokipedia.com [grokipedia.com]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Trichloroisocyanuric Acid (TCC) [organic-chemistry.org]

- 13. nbinno.com [nbinno.com]

- 14. N-Chlorosaccharin - Enamine [enamine.net]

An In-depth Technical Guide to the Synthesis and Reactivity of the Chlorimide Functional Group

For Researchers, Scientists, and Drug Development Professionals

The chlorimide functional group, characterized by a nitrogen-halogen bond within a cyclic imide framework, is a cornerstone of modern organic synthesis. Reagents such as N-chlorosuccinimide (B42832) (NCS), N-chlorophthalimide (B1359871) (NCP), and N-chlorosaccharin (NCSac) are widely utilized as versatile sources of electrophilic and radical chlorine. Their ease of handling as stable, crystalline solids, coupled with their diverse reactivity, makes them indispensable tools in academic and industrial research, particularly in the development of pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of the synthesis and reactivity of these important reagents, complete with detailed experimental protocols, comparative data, and mechanistic diagrams.

Synthesis of Chlorimides

The synthesis of chlorimides is typically achieved through the N-chlorination of the corresponding imide. Various chlorinating agents and reaction conditions have been developed to afford these compounds in high yield and purity.

Synthesis of N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide is commonly prepared by treating succinimide (B58015) with a chlorine source, such as sodium hypochlorite (B82951) or chlorine gas.

Experimental Protocol: Synthesis of NCS via Sodium Hypochlorite [1]

-

In a reaction vessel, succinic acid is reacted with aqueous ammonia (B1221849) to form succinimide. The reaction mixture is then dehydrated by heating to 275-290 °C to obtain solid succinimide.

-

The succinimide solid is dissolved in an aqueous solution of glacial acetic acid with stirring until complete dissolution.

-

The mixture is cooled to below 0 °C. While maintaining this temperature, a solution of sodium hypochlorite is added dropwise over a period of 0.5-1.5 hours.

-

The resulting mixture is filtered, and the collected white solid is washed with water until neutral.

-

The solid is then dried to yield N-chlorosuccinimide as a white crystalline powder.

A patent describes a process where chlorine gas is bubbled through an aqueous solution of succinimide (10-15 wt%) at 15-25 °C for 3-5 hours, yielding NCS with a purity of over 99% and a yield of 81%.[2]

Synthesis of N-Chlorophthalimide (NCP)

N-Chlorophthalimide can be synthesized by the chlorination of phthalimide (B116566) or its alkali metal salt.

Experimental Protocol: Synthesis of NCP from Phthalimide [3]

-

To a solution of lead tetraacetate (1 eq., 10 mmol, 4.52 g) in anhydrous acetonitrile (B52724) (100 mL), anhydrous aluminum trichloride (B1173362) (1 eq., 10 mmol, 1.36 g) is added.

-

The mixture is stirred at room temperature for 5 minutes before phthalimide (1 eq., 10 mmol, 1.5 g) is added.

-

The resulting mixture is gently refluxed under a nitrogen atmosphere for 20 hours and subsequently cooled to room temperature.

-

The solvent is removed by rotary evaporation, and the crude product is purified by column chromatography using dichloromethane (B109758) as the eluent.

-

This procedure yields N-chlorophthalimide as a white to pale yellow powder (1.32 g, 71% yield).[3] 1H NMR (300 MHz, CDCl3): δ 7.94-7.91 (m, 2H), 7.82-7.79 (m, 2H) ppm.[3]

Experimental Protocol: Synthesis of NCP from Potassium Phthalimide [4]

-

Potassium phthalimide (50 g, 270 mmoles) is added to 800 mL of methylene (B1212753) chloride to form a slurry, which is then chilled to 0 °C.

-

Methylene chloride (200 mL) is saturated with chlorine gas and maintained at -5 °C to 0 °C.

-

The chlorine-saturated methylene chloride is added to the potassium phthalimide slurry. The mixture is warmed to 20 °C and stirred for 1.5 hours.

-

The precipitated potassium chloride is removed by filtration.

-

The filtrate is evaporated to dryness to afford N-chlorophthalimide in high yield (e.g., 88-95%).[4]

Synthesis of N-Chlorosaccharin (NCSac)

N-Chlorosaccharin is synthesized from saccharin (B28170), often using reagents that avoid the direct handling of chlorine gas.

Experimental Protocol: Synthesis of NCSac using Oxone® and KCl [5]

-

To a well-stirred solution of sodium saccharin (10.25 g, 50 mmol), Na2CO3 (2.65 g, 25 mmol), and KCl (3.78 g, 50 mmol) in water (250 mL), a solution of Oxone® (30.75 g, 50 mmol) in water (30 mL) is added slowly at 0 °C.

-

The mixture is stirred for 24 hours at room temperature.

-

The resulting solid is filtered off, washed with cold water, and dried to give pure N-chlorosaccharin. This method produces NCSac in 58% yield with a purity of >96%.[5]

Experimental Protocol: Synthesis of NCSac using tert-Butyl Hypochlorite [6]

-

Saccharin (6.0 g) is dissolved in methanol (B129727) (120 mL) and stirred at room temperature.

-

tert-Butyl hypochlorite (5 mL) is added slowly, and the reaction proceeds for 5 minutes to yield N-chlorosaccharin (intermediate 1a in the referenced synthesis) in 84% yield.[6]

| This compound | Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| NCS | Succinimide | Sodium Hypochlorite | Acetic Acid/Water | <0 | 0.5-1.5 h | High | [1] |

| NCS | Succinimide | Chlorine Gas | Water | 15-25 | 3-5 h | 81 | [2] |

| NCP | Phthalimide | Pb(OAc)4/AlCl3 | Acetonitrile | Reflux | 20 h | 71 | [3] |

| NCP | Potassium Phthalimide | Chlorine Gas | Methylene Chloride | 0 to 20 | 1.5 h | 88-95 | [4] |

| NCSac | Sodium Saccharin | Oxone®/KCl | Water | 0 to RT | 24 h | 58 | [5] |

| NCSac | Saccharin | t-BuOCl | Methanol | RT | 5 min | 84 | [6] |

| Table 1: Summary of Synthetic Protocols for Common Chlorimides. |

Reactivity of Chlorimides

Chlorimides are versatile reagents that participate in a wide range of transformations, primarily acting as sources of electrophilic chlorine or as radical initiators.

Electrophilic Reactions

The polarized N-Cl bond in chlorimides allows them to act as potent electrophilic chlorinating agents, reacting with a variety of nucleophiles.

Chlorimides add across double and triple bonds to furnish dichlorinated or chlorofunctionalized products. The reaction typically proceeds via a bridged chloronium ion intermediate, leading to anti-addition.

Experimental Protocol: Dichlorination of Alkenes [7]

A manganese-catalyzed electrochemical dichlorination of alkenes using MgCl2 as the chlorine source provides an operationally simple and sustainable method for accessing vicinal dichlorides. This method is compatible with a wide range of alkenes, including those with oxidatively labile functional groups, and proceeds with high chemoselectivity.[7][8]

Electron-rich aromatic compounds undergo electrophilic aromatic substitution with chlorimides. The reactivity can be enhanced by the use of a Lewis or Brønsted acid catalyst.

Experimental Protocol: Chlorination of Anisole (B1667542) with NCSac [9]

An efficient procedure for the halogenation of electron-rich aromatic compounds like anisole with NCSac leads to a mixture of ortho and para isomers in moderate to high yields.[9]

| Substrate | This compound | Conditions | Product(s) | Yield (%) | Reference |

| Anisole | NCSac | - | o-Chloroanisole, p-Chloroanisole | Moderate to High | [9] |

| Isatin | NCSac | SiO2, RT, 72h | 5-Chloroisatin | 48 | [9] |

| Toluene (B28343) | NCS | Visible light, Acr+-Mes | Benzyl (B1604629) Chloride | Good to Excellent | [10] |

| Table 2: Examples of Electrophilic Aromatic Chlorination. |

Radical Reactions

Chlorimides, particularly NCS, are excellent reagents for free-radical chlorination, especially at allylic and benzylic positions. These reactions are typically initiated by light, heat, or a radical initiator like AIBN or benzoyl peroxide.

The selective chlorination at positions adjacent to double bonds or aromatic rings is a powerful synthetic transformation.

Experimental Protocol: Allylic Chlorination of β,γ-Unsaturated Esters [11]

A catalytic amount of PhSeCl can be used to activate NCS for the allylic chlorination of β,γ-unsaturated esters. The reaction proceeds at 25 °C using 5 mol% of PhSeCl and 1.1 equivalents of NCS, affording the corresponding allyl chlorides in 62-89% yields after 4-48 hours.[11]

Experimental Protocol: Benzylic Chlorination of Toluene [12]

Toluene can be chlorinated at the benzylic position using N,N-dichloroacetamide under blue LED irradiation for 8 hours in dichloromethane. A scaled-up reaction of 2.0 g of toluene yielded benzyl chloride in 74% yield.[12] A similar transformation can be achieved using NCS in the presence of a photocatalyst.[10]

Oxidation Reactions

Chlorimides, particularly NCS, are employed as mild oxidizing agents in several named reactions.

The Corey-Kim oxidation provides a method for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively. The reaction utilizes NCS in combination with dimethyl sulfide (B99878) (DMS) and a base, typically triethylamine (B128534) (TEA).[13][14]

Experimental Protocol: Corey-Kim Oxidation of an Alcohol [13]

-

To a stirred suspension of freshly recrystallized NCS (2.0 eq) in toluene (6.0 mL) at 0 °C, dry dimethyl sulfide (2.4 eq) is added.

-

The resulting solution is cooled to –20 °C and stirred for 40 minutes.

-

A solution of the alcohol (1.0 eq) in toluene (5.0 mL) is added dropwise over 15 minutes.

-

The reaction mixture is stirred at –20 °C for 30 minutes and then at 0 °C for 30 minutes.

-

Triethylamine (4.0 eq) is then added, and the mixture is warmed to ambient temperature and stirred for 20 minutes.

-

The reaction is quenched with water and diethyl ether. The aqueous layer is extracted with diethyl ether, and the combined organic phases are dried and concentrated to yield the crude product.[13]

Hofmann-Löffler-Freytag Reaction

This reaction involves the intramolecular cyclization of N-haloamines to form pyrrolidines or piperidines. It proceeds via a nitrogen-centered radical that abstracts a hydrogen atom from a δ-carbon, followed by cyclization.[15][16][17][18]

Reaction Mechanism

-

Protonation of the N-haloamine in strong acid.

-

Homolytic cleavage of the N-X bond (initiated by heat or light) to form a nitrogen-centered radical cation.

-

Intramolecular 1,5-hydrogen atom transfer from a δ-carbon to the nitrogen radical.

-

The resulting carbon-centered radical abstracts a halogen from another molecule of the protonated N-haloamine to form a δ-haloamine and propagate the chain.

-

Treatment with base induces an intramolecular SN2 reaction to form the cyclic amine.[16][18]

Conclusion

The this compound functional group is a versatile and powerful tool in the arsenal (B13267) of the synthetic chemist. The accessibility of reagents like NCS, NCP, and NCSac, combined with their diverse reactivity profiles, enables a vast array of chemical transformations. From the straightforward chlorination of simple molecules to the intricate, multi-step synthesis of complex natural products and pharmaceuticals, chlorimides continue to play a pivotal role. A thorough understanding of their synthesis, reactivity, and the underlying mechanistic principles, as outlined in this guide, is crucial for leveraging their full potential in research and development.

References

- 1. CN101712644A - Method for preparing N-chlorosuccinimide - Google Patents [patents.google.com]

- 2. JPH09227515A - Production of n-chlorosuccinimide - Google Patents [patents.google.com]

- 3. N-Chlorophthalimide | 3481-09-2 [chemicalbook.com]

- 4. US4082766A - Process for preparing n-chlorophthalimide - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. N-CHLOROSACCHARIN synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Electrocatalytic Radical Dichlorination of Alkenes with Nucleophilic Chlorine Sources [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light [mdpi.com]

- 13. Corey-Kim Oxidation | NROChemistry [nrochemistry.com]

- 14. jk-sci.com [jk-sci.com]

- 15. grokipedia.com [grokipedia.com]

- 16. Hofmann-Löffler-Freytag Reaction (Chapter 31) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 17. Hofmann–Löffler reaction - Wikipedia [en.wikipedia.org]

- 18. vivechemistry.wordpress.com [vivechemistry.wordpress.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electrophilic Chlorination Mechanism of N-Chloroimides

N-chloroimides, particularly N-chlorosuccinimide (NCS), are versatile and indispensable reagents in modern organic synthesis.[1][2] Their ability to act as a source of electrophilic chlorine makes them crucial for the synthesis of chlorinated compounds, which are key intermediates and active ingredients in pharmaceuticals, agrochemicals, and functional materials.[1][3][4] This guide provides a detailed examination of the electrophilic chlorination mechanism of N-chloroimides, supported by quantitative data, experimental protocols, and mechanistic diagrams.

The Core Mechanism: Activating the N-Cl Bond

The reactivity of N-chloroimides as chlorinating agents stems from the polarization of the nitrogen-chlorine (N-Cl) bond. The electron-withdrawing nature of the adjacent carbonyl groups reduces the electron density on the nitrogen atom, which in turn makes the chlorine atom more electrophilic (Clδ+).[5] However, for many substrates, especially less reactive aromatic compounds, direct reaction is slow.[6] Therefore, activation with a Brønsted or Lewis acid catalyst is typically required to enhance the electrophilicity of the chlorine atom.[2][3]

The generally accepted mechanism for acid-catalyzed electrophilic aromatic chlorination involves three key steps:[3]

-

Activation of the N-chloroimide: The acid catalyst coordinates to the carbonyl oxygen or nitrogen atom of the N-chloroimide. This coordination further increases the positive partial charge on the chlorine atom, generating a more potent electrophilic chlorine species.[3]

-

Formation of the σ-complex (Arenium Ion): The π-electrons of the aromatic ring attack the activated electrophilic chlorine. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as a σ-complex or arenium ion.[3]

-

Rearomatization: A weak base, such as the conjugate base of the acid catalyst or a solvent molecule, removes a proton from the sp³-hybridized carbon of the σ-complex. This restores the aromaticity of the ring and yields the final chlorinated product.[3]

An endocyclic restriction test has provided data consistent with a transition state where there is a large bond angle between the entering and leaving groups around the chlorine atom, ruling out a simple dissociative mechanism.[7][8]

Caption: Acid-catalyzed electrophilic aromatic chlorination mechanism.

Quantitative Data: Reaction Kinetics

The formation of N-chloroamides (a class of compounds including N-chloroimides) and their subsequent reactions have been studied kinetically. The reactions are typically second-order. Data from studies on the chlorination of various amides provide insight into the factors influencing the reaction rates.

Hypochlorite (⁻OCl) is often the dominant species in the reaction of chlorine with amides to form N-chloroamides.[9][10] The rate of this reaction is influenced by the electronic character of the substituents on the amide nitrogen and carbonyl carbon; electron-donating groups tend to decrease the second-order rate constants.[10]

| Amide Substrate | Apparent Second-Order Rate Constant (k_app) at pH 8 (M⁻¹s⁻¹) | Species-Specific Rate Constant with ⁻OCl (k) (M⁻¹s⁻¹) | Activation Energy (E_a) (kJ/mol) |

| Acetamide | 0.15 | 0.22 | 62 |

| N-methylformamide | 1.8 | 2.3 | 74 |

| N-methylacetamide | 0.081 | 0.11 | 88 |

| Benzamide | 0.015 | 0.022 | 73 |

| N-methylbenzamide | 5.8 x 10⁻³ | 7.3 x 10⁻³ | 82 |

Table compiled from data presented in references[9][10]. The studies investigated the kinetics of reactions between various amides and chlorine.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for the synthesis of an N-chloroimide and its use in an electrophilic chlorination reaction.

Protocol 1: Synthesis of N-Chloro-p-toluamide

This protocol details the N-chlorination of an amide using trichloroisocyanuric acid (TCICA), a safe and efficient method for preparing N-chloroamides.[11]

Materials:

-

p-Toluamide (56.05 mmol, 7.576 g)

-

Trichloroisocyanuric acid (TCICA) (20.57 mmol, 4.780 g)

-

Methanol (B129727) (100 mL)

-

Methylene (B1212753) chloride

-

Benzene (B151609) (for recrystallization)

-

200 mL round-bottom flask, magnetic stirrer, vacuum filtration apparatus, rotary evaporator.

Procedure:

-

In a 200-mL round-bottom flask, dissolve 7.576 g of p-toluamide in 100 mL of methanol with stirring.[11]

-

Once the solid is fully dissolved, add 4.780 g of TCICA to the solution. A precipitate of cyanuric acid will form within minutes.[11]

-

Stir the reaction mixture at room temperature for 1 hour.[11]

-

Remove the cyanuric acid precipitate by vacuum filtration and wash the solid with methylene chloride.[11]

-

Combine the filtrates and remove the solvent using a rotary evaporator to yield the crude product.[11]

-

Purify the crude solid by recrystallization from benzene to obtain pure N-chloro-p-toluamide. The expected yield is approximately 94%.[11]

Caption: Experimental workflow for the synthesis of N-chloro-p-toluamide.

Protocol 2: General Procedure for Electrophilic Chlorination of an Arene

This protocol is a general guide for the chlorination of an electron-rich aromatic compound using N-chlorosuccinimide (NCS) in an aqueous acidic medium.[12]

Materials:

-

Aromatic substrate (e.g., 4-chloroacetanilide, 0.01 mol)

-

N-Chlorosuccinimide (NCS) (0.01 mol)

-

Hydrochloric acid (HCl)

-

Water

-

Reaction vessel, magnetic stirrer.

Procedure:

-

Charge a suitable reaction vessel with the aromatic substrate (0.01 mol) and N-chlorosuccinimide (0.01 mol).

-

Add water and hydrochloric acid to the mixture. HCl acts as both a chlorine source and an acidic medium.[12]

-

Stir the reaction mixture at room temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC).

-

Upon completion, quench the reaction and perform a standard aqueous workup.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer, concentrate it, and purify the crude product by chromatography or recrystallization to obtain the chlorinated arene. Yields for this type of reaction are often in the 75-96% range.[12]

Applications in Drug Development

The introduction of chlorine atoms into molecular scaffolds is a critical strategy in drug design and development. Chlorination can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, binding affinity, and bioavailability.[4] N-chloroimides like NCS are highly valued in the pharmaceutical industry because they offer a milder and more selective alternative to harsh reagents like chlorine gas.[1] They are frequently used to synthesize aryl chlorides, which are common structural motifs in a vast number of active pharmaceutical ingredients (APIs).[1][4] Their utility also extends to peptide synthesis and the oxidation of thiols to sulfonyl chlorides, which are precursors to sulfonamide drugs.[1]

References

- 1. nbinno.com [nbinno.com]

- 2. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mechanism of electrophilic chlorination: experimental determination of a geometrical requirement for chlorine transfer by the endocyclic restriction test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. infoscience.epfl.ch [infoscience.epfl.ch]

- 10. Chlorination of amides: Kinetics and mechanisms of formation of N-chloramides and their reactions with phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sciencemadness.org [sciencemadness.org]

- 12. isca.me [isca.me]

A Deep Dive into the Solubility of Chlorimides in Organic Solvents: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, understanding the solubility of chlorimides is paramount for their effective application in organic synthesis and pharmaceutical formulation. This in-depth technical guide provides a comprehensive overview of the solubility of various chlorimides in a range of common organic solvents, complete with detailed experimental protocols and visual workflows to aid in laboratory practice.

This guide focuses on several key chlorimides: N-chlorosuccinimide (NCS), N-chlorophthalimide, N-chlorosaccharin, 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), and trichloroisocyanuric acid (TCCA). A thorough understanding of their solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating stable and effective products.

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for the selected chlorimides in various organic solvents. This data is essential for solvent selection and for predicting the behavior of these reagents in different reaction media.

Table 1: Solubility of N-Chlorosuccinimide (NCS) in Various Organic Solvents

| Solvent | Solubility ( g/100 g solvent) at 25 °C |

| Water | 1.4[1] |

| Acetone (B3395972) | 18.3[2] |

| Ethyl Acetate | 5.9[2] |

| Ethanol | ~0.6[3] |

Note: The solubility of NCS is also reported to be high in acetic acid and benzene, while it is slightly soluble in ether, chloroform, and carbon tetrachloride.[4]

Table 2: Solubility of 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) in Various Organic Solvents at 25 °C

| Solvent | Solubility |

| Water | 0.21 g/100 mL[5] |

| Methylene (B1212753) Chloride | Freely Soluble (30%)[6] |

| Chloroform | Freely Soluble (14%)[6] |

| Carbon Tetrachloride | Freely Soluble (12.5%)[6] |

| Benzene | Freely Soluble (9.2%)[6] |

Table 3: Solubility of Trichloroisocyanuric Acid (TCCA) in Various Organic Solvents

| Solvent | Solubility (g/L) |

| Acetone | 350[2] |

| Ethyl Acetate | 385[2] |

| Toluene | 70[2] |

| Water (25 °C) | 12[7] |

Note: TCCA is also reported to be soluble in acetonitrile (B52724) and acetic acid, and less soluble in benzene, chloroform, and methylene chloride.[8]

Qualitative Solubility of Other Chlorimides:

-

N-Chlorophthalimide: This compound exhibits moderate solubility in acetone and dichloromethane.[3] It is also soluble in other halogenated aliphatic hydrocarbons such as chloroform, carbon tetrachloride, 1,1,2-trichloroethane, and 1,2-dichloroethane.

-

N-Chlorosaccharin: It is described as being soluble in common organic solvents such as dichloromethane, chloroform, and acetonitrile.[9]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reliable and reproducible research. The following are detailed methodologies for commonly used techniques to measure the solubility of chlorimides in organic solvents.

Gravimetric Method (Shake-Flask Method)

This is a widely used and reliable method for determining the thermodynamic equilibrium solubility of a compound.

Materials:

-

Chlorimide of interest

-

Organic solvent of choice

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Glass vials with screw caps

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Sample Preparation: Add an excess amount of the this compound to a glass vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature. Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

-

Filtration: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a membrane filter that is compatible with the organic solvent to remove all undissolved particles.

-

Solvent Evaporation: Transfer a precisely weighed aliquot of the clear filtrate to a pre-weighed evaporating dish or vial.

-

Drying: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. Dry to a constant weight.

-

Calculation: The mass of the dissolved this compound is determined by the difference in the weight of the dish before and after drying. The solubility can then be expressed in various units, such as g/100 mL or mol/L.

Solution Calorimetry

This method measures the heat change upon dissolution of a solute and can be used to determine solubility, particularly for systems with high viscosity where other methods may be challenging.

Materials:

-

Solution calorimeter

-

This compound of interest

-

Organic solvent of choice

-

Analytical balance

Procedure:

-

Calorimeter Setup: Assemble and calibrate the solution calorimeter according to the manufacturer's instructions.

-

Solvent Addition: Add a precisely known mass of the organic solvent to the calorimeter vessel.

-

Temperature Equilibration: Allow the solvent to reach thermal equilibrium at the desired experimental temperature.

-

Solute Addition: Add a small, precisely weighed amount of the this compound to the solvent in the calorimeter.

-

Data Acquisition: Monitor the temperature change as the this compound dissolves. The dissolution process will be accompanied by a heat change (endothermic or exothermic).

-

Endpoint Determination: Continue adding small, known increments of the this compound until the heat change upon addition ceases or plateaus, indicating that the solution is saturated.

-

Calculation: The total mass of the this compound dissolved at the point of saturation is used to calculate the solubility. The heat of solution can also be determined from the calorimetric data.

Visualization of Experimental Workflow

To provide a clear visual guide for the experimental process, the following diagram illustrates a generalized workflow for determining the solubility of a this compound using the shake-flask method.

Caption: A generalized workflow for determining this compound solubility.

This technical guide provides a foundational understanding of the solubility of key chlorimides in organic solvents. The provided data and experimental protocols are intended to empower researchers to make informed decisions in their synthetic and formulation endeavors. It is important to note that solubility can be influenced by factors such as temperature, pressure, and the purity of both the solute and the solvent. Therefore, for critical applications, it is recommended to experimentally determine solubility under the specific conditions of use.

References

- 1. Chlorosuccinimide | C4H4ClNO2 | CID 31398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. abmole.com [abmole.com]

- 4. nbinno.com [nbinno.com]

- 5. 1,3-Dichloro-5,5-dimethylhydantoin, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Trichloroisocyanuric acid - Sciencemadness Wiki [sciencemadness.org]

- 7. Trichloroisocyanuric Acid | C3Cl3N3O3 | CID 6909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Trichloroisocyanuric acid - Enamine [enamine.net]

- 9. researchgate.net [researchgate.net]

discovery of naturally occurring chlorimide compounds

An In-depth Technical Guide on the Discovery of Naturally Occurring Chlorinated Nitrogenous Compounds

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel bioactive molecules has consistently led researchers to explore the vast chemical diversity of natural products. Among these, halogenated compounds, particularly those containing chlorine, exhibit a wide range of biological activities. This technical guide initially sought to investigate the . However, a comprehensive review of the scientific literature reveals a conspicuous absence of natural products containing the N-chloroimide functional group. This guide, therefore, pivots to address this intriguing gap, hypothesizing on the chemical instability that likely precludes their natural occurrence. It then provides an in-depth focus on a physiologically significant and naturally occurring N-chlorinated compound: N-chlorotaurine (NCT). We present its discovery within the human innate immune system, its biosynthetic pathway, detailed experimental protocols for its characterization, a summary of its quantitative data, and its broad-spectrum antimicrobial and anti-inflammatory activities. This guide serves as a technical resource for researchers in natural products, medicinal chemistry, and immunology.

The Elusive N-Chloroimide Functional Group in Nature

The N-chloroimide functional group, characterized by a nitrogen atom bonded to a chlorine atom and flanked by two carbonyl groups, is well-represented in synthetic chemistry. Reagents such as N-chlorosuccinimide (NCS) are powerful oxidants and chlorinating agents widely used in organic synthesis.[1][2][3] However, this high reactivity is likely the primary reason for the apparent absence of N-chloroimides as stable, isolable natural products.

The stability of N-halamine compounds in aqueous solutions generally follows the order: amine > amide > imide.[4] The N-Cl bond in imides is the most polarized and susceptible to hydrolysis and the release of active chlorine, making it the least stable of the N-halamine structures.[4] This inherent instability would make their persistence in a cellular or extracellular aqueous environment highly unlikely. While enzymatic machinery for C-chlorination is well-documented, specific pathways for the biosynthesis of N-chloroimides have not been discovered.[5][6] The transient and highly reactive nature of such a functional group would likely be detrimental to the producing organism unless specifically harnessed for immediate, targeted reactivity.

Caption: Logical flow illustrating the hypothesized reason for the absence of naturally occurring N-chloroimides.

N-Chlorotaurine (NCT): A Natural N-Chloro Compound of Physiological Significance

While N-chloroimides are absent, nature does produce N-chlorinated compounds, most notably N-chlorotaurine (NCT). NCT is not a secondary metabolite from a microbe or plant, but rather an endogenous compound produced by mammals as a crucial part of the innate immune response.[7][8]

Discovery and Biological Source

N-chlorotaurine is an N-chloro derivative of the amino acid taurine (B1682933). It is classified as a long-lived oxidant produced by activated human leukocytes, specifically granulocytes and monocytes, during the "oxidative burst" used to kill invading pathogens.[8][9] Its presence in vivo and germicidal activity suggested its potential as a therapeutic agent.[8]

Biosynthesis of N-Chlorotaurine

The biosynthesis of NCT is an enzymatic process occurring within phagocytic immune cells. The process is initiated upon phagocytosis or cellular activation, which triggers the assembly of the NADPH oxidase complex. This enzyme generates superoxide, which is converted to hydrogen peroxide (H₂O₂). The enzyme myeloperoxidase (MPO) then utilizes H₂O₂ and chloride ions (Cl⁻) to produce the potent oxidizing and chlorinating agent, hypochlorous acid (HOCl).[10][11] HOCl is highly reactive and cytotoxic, but its reaction with the abundant intracellular amino acid taurine rapidly forms the more stable, yet still microbicidal, N-chlorotaurine.[8][12]

Caption: Enzymatic and chemical steps in the biosynthesis of N-chlorotaurine within activated leukocytes.

Quantitative Data for N-Chlorotaurine

While NCT is produced endogenously, for research and clinical applications, it is synthesized chemically. The crystalline sodium salt is stable and used to prepare aqueous solutions.

| Parameter | Value | Reference |

| Molecular Formula | C₂H₆ClNNaO₃S | [8] |

| Molecular Weight | 181.59 g/mol | [8] |

| Appearance | Crystalline sodium salt | [8] |

| Physiological Conc. | 30 to 100 µM in supernatants of stimulated granulocytes | [13] |

| Therapeutic Conc. | Typically 1% (55 mM) in aqueous solution for topical use | [9] |

Experimental Protocols

The isolation of pure NCT from biological systems is not feasible due to its reactive nature and the complexity of the biological matrix. Therefore, a chemical synthesis is employed.

-

Principle: Aqueous solutions of NCT can be prepared by reacting taurine with chlorinating agents like sodium hypochlorite.[8] However, for isolating a stable, pure substance, a non-aqueous synthesis is preferred.

-

Protocol (based on synthesis of the crystalline sodium salt):

-

Taurine is dissolved in a suitable non-aqueous solvent system.

-

A chlorinating agent, such as tert-butyl hypochlorite, is added to the taurine solution under controlled temperature and pH conditions.

-

The reaction proceeds to form N-chlorotaurine.

-

The sodium salt is precipitated from the solution, for example, by the addition of a sodium alkoxide solution in ethanol.

-

The resulting crystalline sodium salt of N-chlorotaurine is collected by filtration, washed with a non-solvent like diethyl ether, and dried under vacuum.[8]

-

The purity and identity are confirmed by iodometric titration, elemental analysis, and spectroscopic methods (NMR, IR).

-

-

Iodometric Titration: The concentration of NCT in solution is routinely determined by its oxidizing capacity. NCT reacts with iodide (I⁻) in an acidic solution to liberate iodine (I₂), which is then titrated with a standardized sodium thiosulfate (B1220275) solution using a starch indicator.

-

Cl-HN-R + 2I⁻ + 2H⁺ → H₂N-R + I₂ + Cl⁻

-

I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

-

-

UV-Vis Spectroscopy: NCT in aqueous solution exhibits a characteristic UV absorbance maximum around 252 nm, which can be used for quantification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the synthesized compound, showing the characteristic shifts for the taurine backbone.

Caption: A simplified workflow for the chemical synthesis and subsequent characterization of N-chlorotaurine.

Biological Activity and Signaling

NCT possesses a broad spectrum of microbicidal activity against bacteria, fungi, viruses, and parasites.[7] Unlike many antibiotics that have specific molecular targets, NCT's mechanism of action is less specific, which prevents the development of microbial resistance.[7]

-

Mechanism of Action: The primary antimicrobial action involves the transfer of its oxidative chlorine atom to microbial components.[13]

-

Chlorination of Surface Components: NCT rapidly chlorinates components of the pathogen's surface, such as proteins and lipids, forming a "chlorine cover".[13]

-

Oxidation of Functional Groups: The active chlorine oxidizes critical functional groups in biomolecules, particularly sulfhydryl groups (-SH) in cysteine residues and thioether groups in methionine residues.[10] This leads to protein denaturation, enzyme inactivation, and loss of cellular function.

-

Inflammation Modulation: Beyond its direct microbicidal effects, NCT is believed to be involved in the termination of inflammation. It can inactivate pro-inflammatory mediators and proteases, helping to resolve the inflammatory response once the pathogenic threat is neutralized.[8]

-

Conclusion

While the existence of naturally occurring chlorimide compounds remains unconfirmed, likely due to the inherent instability of the N-chloroimide bond, the study of chlorinated natural products reveals fascinating insights into biological chemistry. The endogenous production of N-chlorotaurine in the mammalian immune system provides a compelling example of how a reactive N-chlorinated compound is synthesized and utilized for a specific biological purpose—host defense. The unique properties of NCT, including its broad-spectrum activity, lack of induced resistance, and excellent tolerability, make it a promising candidate for development as a topical anti-infective and anti-inflammatory agent. This guide provides the foundational technical information for researchers interested in the chemistry and biology of N-chlorinated compounds and their potential therapeutic applications.

References

- 1. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 2. Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Chlorinations [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent developments in enzymatic chlorination - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. Recent developments in enzymatic chlorination | Scilit [scilit.com]

- 7. main.pathogenics.com [main.pathogenics.com]

- 8. academic.oup.com [academic.oup.com]